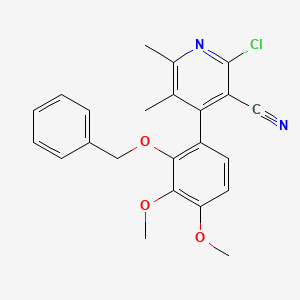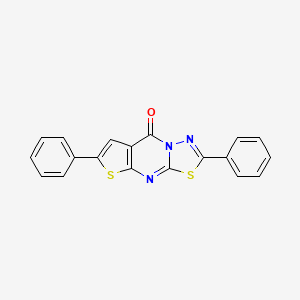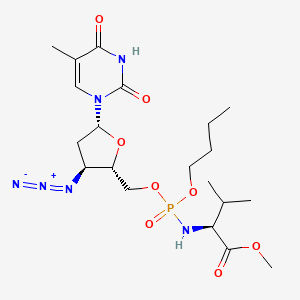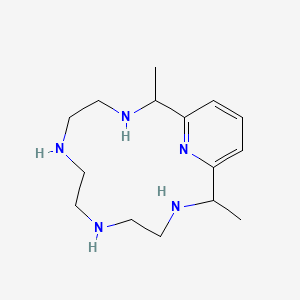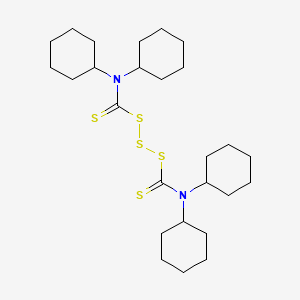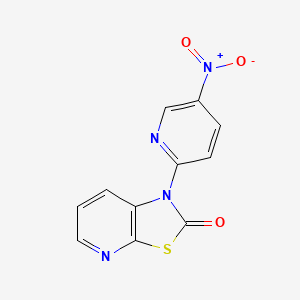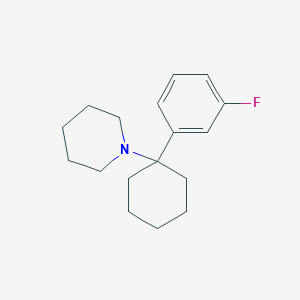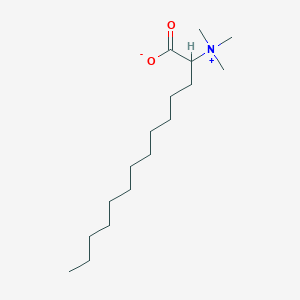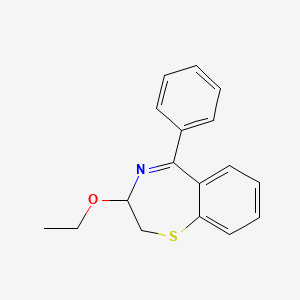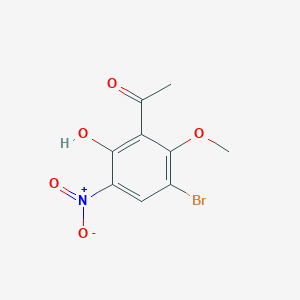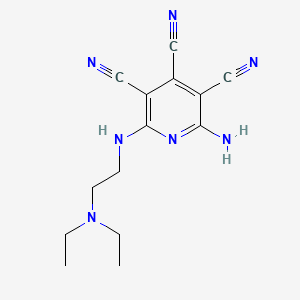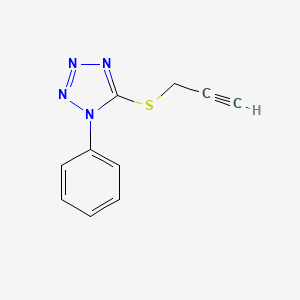
1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide is a chemical compound with the molecular formula C10H8N4S and a molecular weight of 216.262 g/mol It is characterized by the presence of a phenyl group, a tetraazole ring, and a propynyl sulfide moiety
Preparation Methods
The synthesis of 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide typically involves the reaction of phenyl tetrazole with propargyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the propynyl sulfide moiety, where nucleophiles like amines or thiols replace the propynyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics.
Scientific Research Applications
1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s phenyl and tetraazole groups can form hydrogen bonds and π-π interactions with target proteins, while the propynyl sulfide moiety can undergo covalent modifications. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole: Lacks the propynyl sulfide moiety, making it less reactive in certain chemical reactions.
1-Phenyl-5-mercapto-1H-tetrazole: Contains a thiol group instead of the propynyl sulfide, leading to different reactivity and applications.
1-Phenyl-1H-tetrazole-5-thiol: Similar to 1-Phenyl-5-mercapto-1H-tetrazole but with a different position of the thiol group, affecting its chemical behavior.
Properties
CAS No. |
53918-41-5 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-phenyl-5-prop-2-ynylsulfanyltetrazole |
InChI |
InChI=1S/C10H8N4S/c1-2-8-15-10-11-12-13-14(10)9-6-4-3-5-7-9/h1,3-7H,8H2 |
InChI Key |
IQGCLAHBIJSVEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


